(E)-N'-(4-chlorobenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide
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Description
(E)-N'-(4-chlorobenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C18H18ClN3O and its molecular weight is 327.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activity : Novel derivatives, including "(E)-N'-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone," have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds have also been evaluated as DNA gyrase inhibitors, highlighting their potential in combating bacterial infections (Sridhar et al., 2016).
Antitumor Activity : Research into quinazolinone-based acetohydrazides has revealed their efficacy in inducing antitumor cytotoxicity through the activation of caspase enzymes, which play a critical role in apoptosis. This suggests their potential as novel cancer therapeutic agents (Huan et al., 2019).
Analgesic Activity : The synthesis of pyrazole and triazole derivatives bearing a quinazoline moiety has been explored, with selected compounds screened for analgesic activity. This research contributes to the development of new pain management solutions (Saad et al., 2011).
Enzyme Inhibition : Derivatives have been synthesized and evaluated for their inhibitory effects on human monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Submicromolar inhibition of both MAO-A and MAO-B by certain derivatives points to their potential in treating neurological disorders (Amer et al., 2020).
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-16-9-7-14(8-10-16)12-20-21-18(23)13-22-11-3-5-15-4-1-2-6-17(15)22/h1-2,4,6-10,12H,3,5,11,13H2,(H,21,23)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPRBBNLRYHQP-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.